Dihydroxy(stearoyloxy)aluminum CAS 7047-84-9 chemical properties
Dihydroxy(stearoyloxy)aluminum CAS 7047-84-9 chemical properties
Topic: Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9) Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Characterization, Rheological Mechanisms, and Pharmaceutical Utility
Executive Summary
Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9), commonly referred to as Aluminum Monostearate, represents a critical class of metallo-organic excipients. Unlike simple salts, this compound functions as a coordination complex where aluminum is ligated by both hydroxyl groups and a fatty acid chain. Its primary utility in pharmaceutical development lies in its ability to structure non-polar solvents into viscoelastic gels, serving as a viscosity modifier in oleaginous injectables and a stabilizing agent in vaccine formulations. This guide dissects the molecular architecture, the thermodynamic drivers of its gelling mechanism, and the rigorous quality standards required for its deployment in drug delivery systems.
Molecular Architecture & Physicochemical Identity
Structural Stoichiometry
Theoretically, dihydroxy(stearoyloxy)aluminum is defined by the formula Al(OH)₂(C₁₈H₃₅O₂) . However, commercially available pharmaceutical grades (USP/NF, Ph. Eur.) are not pure molecular entities but rather complex mixtures. They consist of aluminum coordinated with variable proportions of stearic acid (C18) and palmitic acid (C16).[1]
-
Chemical Formula: C₁₈H₃₇AlO₄ (Idealized)[2]
-
Molecular Weight: 344.47 g/mol (Idealized)
-
Coordination Geometry: The aluminum center typically adopts a distorted octahedral or tetrahedral geometry, bridging with hydroxyl groups to form polymeric chains or cyclic hexamers in the solid state.
Physicochemical Profile
The material exists as a fine, bulky, white to yellowish-white powder. Its hydrophobic nature dictates its solubility profile, rendering it insoluble in water, ethanol, and ether, but soluble in hot benzene, mineral spirits, and fixed oils.
Table 1: Key Physicochemical Constants
| Property | Specification / Value | Note |
| Melting Point | ~155°C (Decomposes) | Transitions to a plastic mass before melting. |
| Alumina (Al₂O₃) Content | 14.5% – 16.5% (Dried Basis) | Critical USP specification for stoichiometry verification. |
| Loss on Drying | ≤ 2.0% | Measured at 80°C for 16 hours.[3][4] |
| Specific Gravity | ~1.02 | Low density contributes to its "bulky" powder characteristic. |
| Free Fatty Acids | Controlled | Excess free acid affects gelling consistency. |
Rheological & Gelling Mechanisms
The defining characteristic of aluminum monostearate is its ability to transform liquid oils into semi-solid gels. This is not a simple thickening effect but a phase transition driven by the self-assembly of metal-soap coordination complexes.
The "Nano-Micelle" Network Theory
Historically, gelation was attributed to the formation of long polymeric chains. However, modern scattering data suggests a mechanism involving the formation of spherical nano-micelles.
-
Solvent Uptake: Upon heating in oil (>80°C), the crystalline lattice of the powder expands, allowing solvent intercalation.
-
Micellization: The aluminum head groups cluster to minimize steric strain, forming inverted micelles with fatty acid tails extending into the oil phase.
-
Fractal Aggregation: Upon cooling, these micelles aggregate via hydrogen bonding (hydroxyl groups) and van der Waals forces (alkyl chains) to form a fractal network that entraps the solvent.
Figure 1: Thermodynamic progression of aluminum monostearate gelation in oleaginous vehicles.
Pharmaceutical Applications & Formulation Science
Parenteral Depot Formulations
In veterinary and human medicine, aluminum monostearate is used to retard the release of active pharmaceutical ingredients (APIs) from oil-based injectables (e.g., Penicillin G Procaine). The gel network creates a tortuous diffusion path, effectively slowing the release kinetics and extending the therapeutic window.
Vaccine Adjuvanticity
While Aluminum Hydroxide and Phosphate are more common, Aluminum Monostearate has historical and niche utility as an adjuvant. Its mechanism extends beyond the simple "Depot Effect."
-
Depot Effect: Slows antigen release, prolonging immune system exposure.
-
Particulate Uptake: Aggregates antigen into particles (1-10 µm) that are more efficiently phagocytosed by Antigen Presenting Cells (APCs) than soluble proteins.
-
NLRP3 Activation: The crystalline aluminum particulates destabilize lysosomes in dendritic cells, triggering the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines (IL-1β, IL-18).
Figure 2: Mechanistic pathway of Aluminum Monostearate adjuvanticity, highlighting the transition from physical depot to cellular activation.
Manufacturing & Quality Control
Synthesis: The Precipitation Method
High-purity Aluminum Monostearate is typically synthesized via a double decomposition (precipitation) reaction. Direct reaction of aluminum hydroxide with stearic acid is inefficient due to low reactivity.[2]
Reaction Workflow:
-
Precursor Preparation: Formation of Basic Aluminum Chloride (Al(OH)₂Cl) from Aluminum Chloride and Sodium Hydroxide.[2]
-
Saponification: Stearic acid is neutralized with NaOH to form soluble Sodium Stearate.
-
Precipitation: The two solutions are mixed under controlled heat, precipitating the insoluble Aluminum Monostearate.
Chemical Equation:
Impurity Profiling
Quality control is rigorous, particularly for injectable grades.
-
Heavy Metals: Strict limits on Lead (Pb) and Arsenic (As), typically <10 ppm and <4 ppm respectively (or per ICH Q3D elemental impurity guidelines).
-
Free Fatty Acids: Unreacted stearic acid can act as a plasticizer, weakening the gel structure.
-
Water Soluble Salts: Residual NaCl from synthesis must be washed out to prevent osmotic issues in parenteral formulations.
Safety & Regulatory Landscape[5][6]
Regulatory Status
-
FDA: Listed in the Inactive Ingredient Database (IID) for IM and SC injections, ophthalmic, and oral formulations.
-
Pharmacopeia: Monographed in USP/NF (Aluminum Monostearate) and Ph.[5][6] Eur. (Aluminium Monostearate).[2][5][6][7][8][9][10]
-
GRAS: Generally Recognized As Safe for use in food packaging and select food additives.
Toxicology
While aluminum is a neurotoxin in high systemic concentrations (e.g., in dialysis encephalopathy), the bioavailability of aluminum from monostearate via oral or intramuscular routes is extremely low due to its insolubility. The primary safety consideration in formulation is the total aluminum load per dose, which must remain within established safety margins to prevent local granuloma formation or systemic accumulation in renally compromised patients.
References
-
United States Pharmacopeia (USP). Aluminum Monostearate Monograph.[6] USP-NF.[3][4][5][6] Link
-
European Pharmacopoeia (Ph.[6] Eur.). Aluminium Monostearate.[2][3][5][6][7][9][10][11] EDQM. Link
-
Shiroya, T., et al. "Gelling Nature of Aluminum Soaps in Oils." Journal of Colloid and Interface Science, vol. 331, no. 2, 2009, pp. 335-342. Link
-
HogenEsch, H. "Mechanisms of Immunopotentiation and Safety of Aluminum Adjuvants." Frontiers in Immunology, vol. 3, 2012. Link
-
Kool, M., et al. "Alum Adjuvant Boosts Adaptive Immunity by Inducing Uric Acid and Activating Inflammatory Dendritic Cells." Journal of Experimental Medicine, vol. 205, no. 4, 2008, pp. 869-882. Link
-
Rowe, R. C., et al. Handbook of Pharmaceutical Excipients. Pharmaceutical Press, 2009. Link
Sources
- 1. Aluminum Monostearate [doi.usp.org]
- 2. echemi.com [echemi.com]
- 3. Aluminum Monostearate or Aluminium Monostearate USP NF Manufacturers [aluminiumchloridehexahydrate.com]
- 4. ammol.org [ammol.org]
- 5. Specifications, SDS of Aluminum monostearate distearate Manufacturers [kingofchemicals.com]
- 6. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 7047-84-9|Dihydroxy(stearoyloxy)aluminum|BLD Pharm [bldpharm.com]
- 10. atamankimya.com [atamankimya.com]
- 11. ES415541A1 - A PROCEDURE FOR THE PREPARATION OF PURE ALUMINUM MONOSTEARATE. - Google Patents [patents.google.com]
